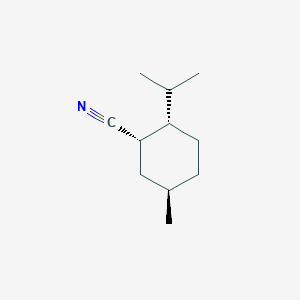
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multistep chemical processes. For example, 2-Amino-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized starting from naphthalene derivatives through a series of reactions including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and a Curtius reaction, followed by hydrogenolysis and demethylation (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is characterized by its tetrahydronaphthalene backbone, which is a saturated version of naphthalene with an amino group and a carboxylic acid moiety attached. This structure plays a crucial role in its reactivity and the types of chemical reactions it can undergo.
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including cyclization reactions to form complex structures, reactions with aromatic aldehydes to produce cyanopyridones and thioxopyridine derivatives, and its use as a precursor for thiazolidinones and benzothiazepinones (Hamdy et al., 2013). Its ability to react with different reagents under various conditions highlights its versatility in synthetic chemistry.
Scientific Research Applications
Spin Label Amino Acid and Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been utilized in peptide studies, particularly for analyzing backbone dynamics and secondary structures through various spectroscopic techniques, including EPR, NMR, and FT-IR. These studies have advanced the understanding of peptide interactions with membranes, proteins, and nucleic acids, suggesting potential applications in drug design and molecular biology (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, such as hexanoic and decanoic acids, has highlighted their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. These findings are crucial for understanding microbial resistance and developing metabolic engineering strategies to enhance microbial robustness, relevant in biotechnological applications and the production of bio-renewable chemicals (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams underscores the importance of novel solvents like ionic liquids in recovering carboxylic acids used in bio-based plastics. This research is pivotal for advancing sustainable production methods for organic acids and related chemicals (Sprakel & Schuur, 2019).
Poly(amino acid)s for Biomedical Application
Highly branched polymers based on poly(amino acid)s, including L-lysine and L-glutamic acid, have been explored for their potential in biomedical applications, such as drug and gene delivery systems. This research contributes to the development of biocompatible and biodegradable materials for therapeutic use (Thompson & Scholz, 2021).
Synthesis and Transformations of β-Amino Acid Derivatives
The application of metathesis reactions in synthesizing cyclic β-amino acids has been reviewed, highlighting its significance in drug research due to their biological relevance. Such synthetic advancements are instrumental in developing new pharmaceuticals and understanding biological mechanisms (Kiss et al., 2018).
properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBTYRZTZYIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622504 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
CAS RN |
184163-26-6 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)




![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)


![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
